molecular formula C20H22ClFN2O4S B14983774 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14983774
M. Wt: 440.9 g/mol
InChI Key: ABKYVFBFLLKNRW-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperidine ring, a common structural motif in many pharmacologically active molecules, and is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The chloro and fluoro substituents are introduced via nucleophilic aromatic substitution reactions using appropriate halogenated precursors.

    Amide Bond Formation: The final step involves coupling the piperidine derivative with 3-methoxyphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, sodium dichromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The methanesulfonyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-HYDROXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

Comparison:

  • Structural Differences: The main differences lie in the substituents on the phenyl ring (e.g., methoxy, hydroxy, ethoxy).
  • Chemical Properties: These differences can affect the compound’s solubility, reactivity, and biological activity.
  • Biological Activity: The presence of different substituents can lead to variations in binding affinity and specificity for molecular targets.

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which can confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-16-5-2-4-15(12-16)23-20(25)14-8-10-24(11-9-14)29(26,27)13-17-18(21)6-3-7-19(17)22/h2-7,12,14H,8-11,13H2,1H3,(H,23,25)

InChI Key

ABKYVFBFLLKNRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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